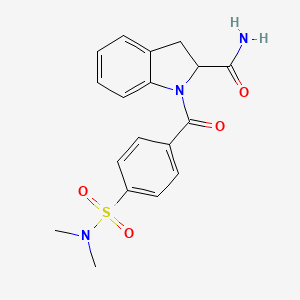
1-(4-(N,N-dimethylsulfamoyl)benzoyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(N,N-dimethylsulfamoyl)benzoyl)indoline-2-carboxamide, also known as DIBO, is a chemical compound that has been widely studied for its potential applications in scientific research. DIBO is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a key role in regulating the immune system. In
Mechanism of Action
1-(4-(N,N-dimethylsulfamoyl)benzoyl)indoline-2-carboxamide is a potent inhibitor of IDO, which is an enzyme that catalyzes the conversion of tryptophan to kynurenine. By inhibiting the activity of IDO, this compound can increase the levels of tryptophan and decrease the levels of kynurenine, which can have a number of effects on the immune system. This compound has also been shown to inhibit the activity of other enzymes, including tryptophan 2,3-dioxygenase (TDO), which is involved in the same pathway as IDO.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of IDO and TDO activity, the modulation of the immune response, and the enhancement of the anti-tumor immune response. This compound has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
1-(4-(N,N-dimethylsulfamoyl)benzoyl)indoline-2-carboxamide has several advantages for use in lab experiments, including its potency as an IDO inhibitor, its commercial availability, and its ability to modulate the immune response. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
Future Directions
There are a number of future directions for research on 1-(4-(N,N-dimethylsulfamoyl)benzoyl)indoline-2-carboxamide, including the investigation of its potential applications in the treatment of cancer and autoimmune diseases, the development of more potent and selective IDO inhibitors, and the exploration of its potential as a tool for studying the immune system. Further research is also needed to fully understand the biochemical and physiological effects of this compound, and to determine the optimal dosing and administration strategies for use in clinical settings.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a key role in regulating the immune system. This compound has a number of potential applications in the treatment of cancer and autoimmune diseases, and further research is needed to fully understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of 1-(4-(N,N-dimethylsulfamoyl)benzoyl)indoline-2-carboxamide involves several steps, including the reaction of 4-nitrobenzoyl chloride with N,N-dimethylsulfamide, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with indoline-2-carboxylic acid to produce this compound. The synthesis of this compound has been described in detail in several scientific publications, and the compound is commercially available from a number of suppliers.
Scientific Research Applications
1-(4-(N,N-dimethylsulfamoyl)benzoyl)indoline-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of immunology, where this compound has been shown to inhibit the activity of IDO, an enzyme that is involved in the regulation of the immune system. IDO is known to play a key role in the suppression of the immune response in cancer and other diseases, and this compound has been shown to enhance the anti-tumor immune response in preclinical models.
properties
IUPAC Name |
1-[4-(dimethylsulfamoyl)benzoyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-20(2)26(24,25)14-9-7-12(8-10-14)18(23)21-15-6-4-3-5-13(15)11-16(21)17(19)22/h3-10,16H,11H2,1-2H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMBNUVHAYRABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

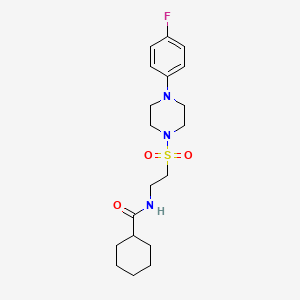
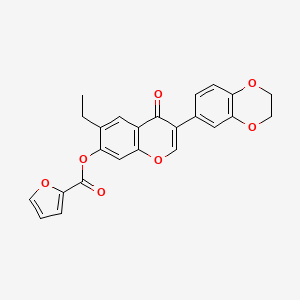
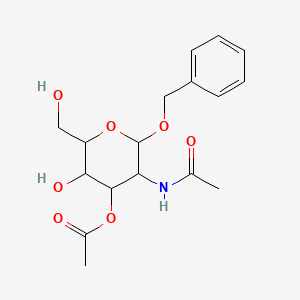
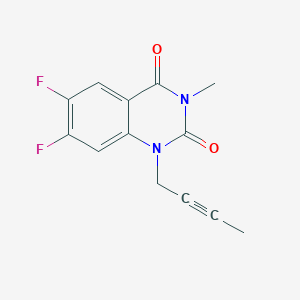
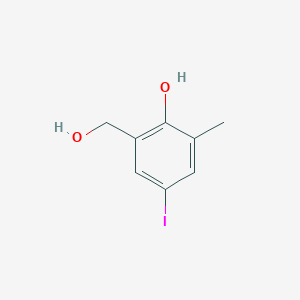
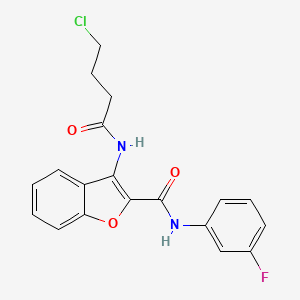

![N-(2-methoxyethyl)-6-[(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2625870.png)
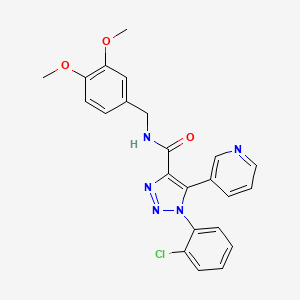
![4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate](/img/structure/B2625873.png)
![2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2625875.png)
![3-[(2-Hydroxyethyl)sulfanyl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B2625876.png)
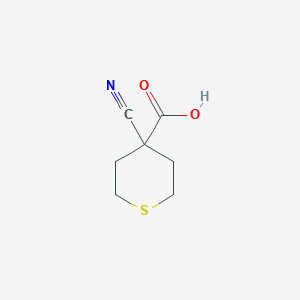
![1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2625880.png)